4-Phenylpyridazine-3,6-diol

Descripción general

Descripción

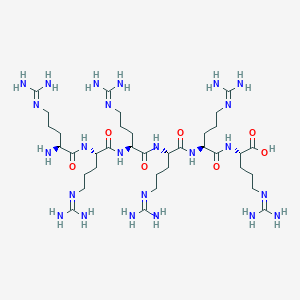

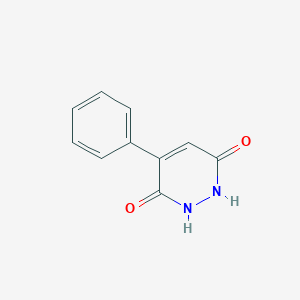

4-Phenylpyridazine-3,6-diol is a chemical compound with the molecular formula C10H8N2O2 . It’s a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of 4-Phenylpyridazine-3,6-diol can be achieved through various methods. One method involves the use of hydrazine sulfate and 3-Phenyl-furan-2,5-dione suspended in water. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired compound .Molecular Structure Analysis

The molecular structure of 4-Phenylpyridazine-3,6-diol consists of a pyridazine ring with a phenyl group attached at the 4-position and hydroxyl groups at the 3 and 6 positions . Pyridazine is a heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring .Aplicaciones Científicas De Investigación

Antitubercular and Antileishmanial Drug Development

- Drug Repurposing: Derivatives of 4-Phenylpyridazine, such as 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, have been repurposed from antitubercular agents to potential first-in-class drug candidates for visceral leishmaniasis. These modifications include alterations to the aryloxy side chain, aiming to improve solubility and safety without compromising activity against visceral leishmaniasis (Thompson et al., 2016).

Acetylcholinesterase Inhibitors

- Neurodegenerative Disease Research: A series of pyridazine analogues, including 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine derivatives, have been explored as acetylcholinesterase (AChE) inhibitors. This research aims to develop treatments for neurodegenerative diseases like Alzheimer's (Contreras et al., 2001).

Organic Light-Emitting Diodes (OLEDs)

- Electron Transport Material Development: Compounds like 4,4'-(4-Phenylpyridine-2,6-diyl)dibenzonitrile (PyDCN) have been used in the development of thermally activated delayed fluorescence (TADF) materials, which are essential for improving the efficiency of OLEDs (Li et al., 2021).

Synthesis of Anti-inflammatory and Analgesic Agents

- Development of Safer Pain Relievers: Research on the synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones indicates their potential as anti-inflammatory and analgesic agents with cardioprotective effects and minimal ulcerogenic side effects. This research is crucial for developing safer alternatives to traditional pain relievers (Sharma & Bansal, 2016).

Nonlinear Optical Properties

- Advancement in Optical Technologies: The torsional potential and nonlinear optical properties of phenyldiazines and phenyltetrazines, including 3-,4-phenylpyridazine, have been studied, contributing to the advancement in optical technologies (Alyar et al., 2011).

Synthesis of Biologically Active Compounds

- Drug Development: Synthesis of various phenylpyridazine derivatives, including 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones, has shown promise in producing compounds with antiradical activity, potentially useful in developing new drugs (Kulakov et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

4-phenyl-1,2-dihydropyridazine-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-6-8(10(14)12-11-9)7-4-2-1-3-5-7/h1-6H,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWZSEPVMPMNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylpyridazine-3,6-diol | |

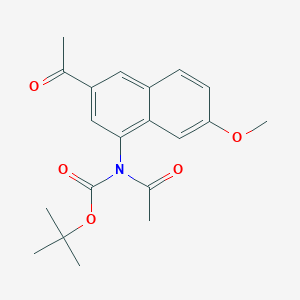

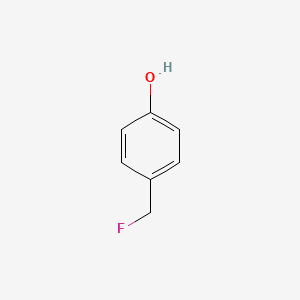

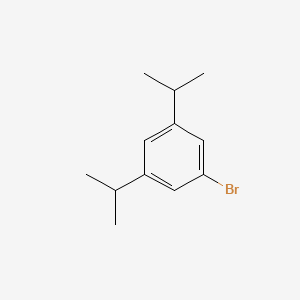

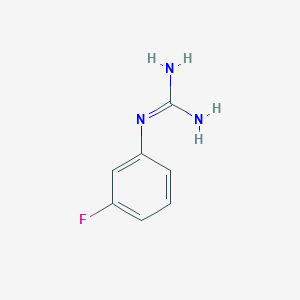

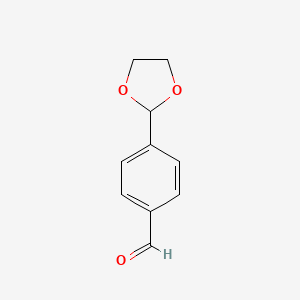

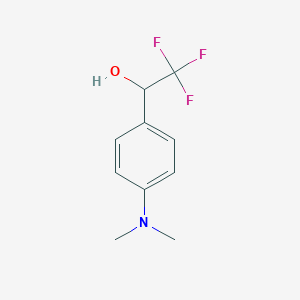

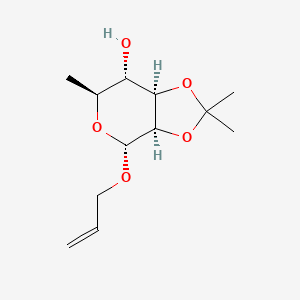

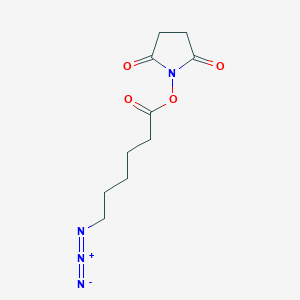

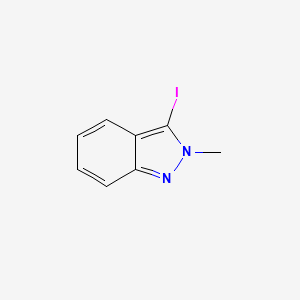

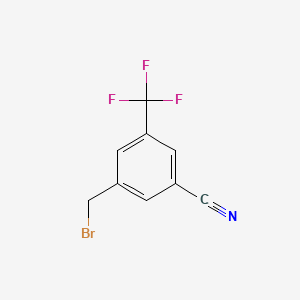

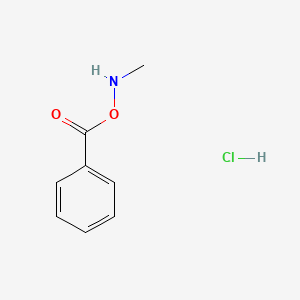

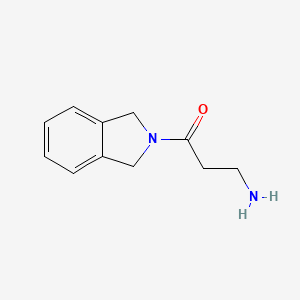

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1339609.png)